REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[O:14][CH3:15])[C:10]([CH3:16])=[N:9][CH2:8][CH2:7]2.[OH-].[Na+].[BH4-].[Na+].Cl>CO>[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[O:14][CH3:15])[CH:10]([CH3:16])[NH:9][CH2:8][CH2:7]2 |f:0.1,2.3,4.5|
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
Cl.COC=1C=C2CCN=C(C2=CC1OC)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
34.6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 2 hr (TLC complete)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
heated to 50° for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed on the aspirator
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 1 liter H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×250 ml CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCNC(C2=CC1OC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[O:14][CH3:15])[C:10]([CH3:16])=[N:9][CH2:8][CH2:7]2.[OH-].[Na+].[BH4-].[Na+].Cl>CO>[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[O:14][CH3:15])[CH:10]([CH3:16])[NH:9][CH2:8][CH2:7]2 |f:0.1,2.3,4.5|
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
Cl.COC=1C=C2CCN=C(C2=CC1OC)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
34.6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 2 hr (TLC complete)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
heated to 50° for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed on the aspirator
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 1 liter H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×250 ml CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCNC(C2=CC1OC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |